(2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile

Description

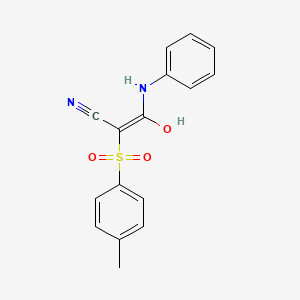

(2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile (CAS 1025568-98-2) is an α,β-unsaturated acrylonitrile derivative with the molecular formula C₁₆H₁₄N₂O₃S and a molecular weight of 314.36 g/mol. This compound features a sulfonyl group (4-methylbenzenesulfonyl), a hydroxy group, and a phenylamino substituent attached to a conjugated prop-2-enenitrile backbone (Figure 1). Its Z-configuration is stabilized by intramolecular hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

(Z)-3-anilino-3-hydroxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-12-7-9-14(10-8-12)22(20,21)15(11-17)16(19)18-13-5-3-2-4-6-13/h2-10,18-19H,1H3/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQZHHUHHNCEDE-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by the addition of a nitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group produces primary amines.

Scientific Research Applications

(2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Features

Table 1: Structural Comparison of Selected α,β-Unsaturated Acrylonitrile Derivatives

Key Observations :

- The target compound exhibits stronger hydrogen bonding compared to naphthyl or pyridine-containing analogs due to its hydroxy and sulfonyl groups .

- Pyridine derivatives (e.g., I) show solvent-dependent conformational flexibility (anti/syn), whereas the target compound’s rigid sulfonyl group limits such behavior .

Electronic and Photophysical Properties

Table 2: Frontier Molecular Orbital Energies and Solvent Effects

Key Observations :

- The target compound’s larger HOMO-LUMO gap (3.1 eV) compared to pyridine or dimethylamino analogs suggests lower electron mobility, making it less suitable for optoelectronic applications but stable for pharmaceuticals .

- Solvent polarity significantly affects fluorescence in pyridine derivatives, whereas the target compound’s sulfonyl group enhances stability across solvents .

Functional and Application-Based Differences

Key Observations :

- The target compound’s sulfonyl group enhances its utility in drug synthesis (e.g., via Suzuki coupling), whereas diphenylamino/pyridine analogs are prioritized for optoelectronics .

Biological Activity

(2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile, also known as (Z)-3-anilino-3-hydroxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₆H₁₄N₂O₃S

- Molecular Weight : 314.36 g/mol

- CAS Number : 1025568-98-2

The biological activity of this compound primarily involves its interaction with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. Research indicates that this compound may exhibit inhibitory effects on certain protein kinases, which are crucial for cell signaling and regulation.

Anticancer Properties

Studies have shown that this compound possesses anticancer activity. It has been observed to induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. For instance, research published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells by triggering cell cycle arrest and promoting programmed cell death through the activation of caspases .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the effect on MCF-7 breast cancer cells | Induced significant apoptosis and cell cycle arrest |

| Study 2 | Examined anti-inflammatory effects in RAW 264.7 macrophages | Reduced TNF-alpha and IL-6 production |

| Study 3 | Assessed cytotoxicity against various cancer cell lines | Showed selective toxicity towards cancer cells compared to normal cells |

Research Findings

Recent research has focused on the synthesis and characterization of this compound, confirming its structural integrity and biological activity through various assays:

- Cytotoxicity Assays : The compound's cytotoxicity was evaluated using MTT assays across multiple cancer cell lines, revealing a dose-dependent response.

- Mechanistic Studies : Further investigations into its mechanism revealed that it modulates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent.

Q & A

What experimental methodologies are recommended for synthesizing (2Z)-3-hydroxy-2-(4-methylbenzenesulfonyl)-3-(phenylamino)prop-2-enenitrile, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound involves a multi-step pathway, typically starting with the condensation of substituted benzaldehyde derivatives with active methylene nitriles. For example, analogous structures (e.g., ) were synthesized via Knoevenagel condensation under reflux conditions in ethanol or methanol, catalyzed by bases like pyridine or piperidine. Key steps include:

- Step 1: Reaction of 4-methylbenzenesulfonyl chloride with a phenylamine derivative to form the sulfonamide intermediate.

- Step 2: Condensation with a cyanoacetate or acrylonitrile derivative under basic conditions.

Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometry to maximize yield. Reaction progress should be monitored via TLC or HPLC .

How can single-crystal X-ray diffraction (SC-XRD) resolve the stereochemistry and conformational flexibility of this compound?

Basic Research Question

SC-XRD is critical for determining the Z-configuration and verifying the stereochemistry of the α,β-unsaturated nitrile moiety. For structurally similar compounds (e.g., ):

- Data Collection: Use a Bruker or Rigaku diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K.

- Structure Solution: Employ direct methods in SHELXS-97 .

- Refinement: Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically or refined using a riding model.

Key metrics include R-factor (<0.06), bond length accuracy (e.g., C–C bonds: 1.45–1.50 Å), and dihedral angles between aromatic rings (e.g., 60.3° in ) .

What strategies address discrepancies in spectroscopic data (e.g., NMR vs. XRD) for conformationally dynamic moieties?

Advanced Research Question

Conflicts between solution-state NMR (indicating dynamic equilibria) and solid-state XRD (fixed conformations) require:

- Variable-Temperature NMR: To detect rotational barriers in sulfonamide or enenitrile groups.

- DFT Calculations: Compare optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) with experimental XRD data.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯π, π–π stacking) that stabilize specific conformations in the crystal lattice .

How do intermolecular interactions influence the optical properties (e.g., fluorescence) of this compound?

Advanced Research Question

The title compound’s fluorescence may arise from intramolecular charge transfer (ICT) between the electron-rich phenylamino group and the electron-deficient sulfonyl-nitrile system. Key factors include:

- Crystal Packing Effects: Weak C–H⋯O/S interactions (2.6–3.0 Å) and π–π stacking (centroid distances: 3.8–4.2 Å) can quench or enhance emission.

- Solvatochromism: Test in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate Stokes shift with solvent dielectric constant.

- Time-Resolved Spectroscopy: Measure fluorescence lifetimes to distinguish monomeric vs. aggregated states .

What challenges arise in refining disordered solvent molecules or flexible side chains in the crystal structure?

Advanced Research Question

Disorder in the 4-methylbenzenesulfonyl or phenylamino groups complicates refinement. Mitigation strategies:

- SQUEEZE/PLATON: Model electron density for disordered solvent regions (e.g., ).

- Restraints: Apply SIMU/DELU restraints in SHELXL to stabilize anisotropic displacement parameters.

- Twinned Data: Use HKLF5 format in SHELXL for twinned crystals (e.g., rotational twins). Validate with R1 vs. wR2 convergence and Fo vs. Fc maps .

How can computational methods predict reactivity or regioselectivity in further functionalization?

Advanced Research Question

Density functional theory (DFT) can guide synthetic modifications:

- Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites.

- MEP Surfaces: Map electrostatic potentials to predict sites for electrophilic attack (e.g., nitrile carbon).

- MD Simulations: Model solvation effects on reaction pathways (e.g., VMD/NAMD). Validate with experimental kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.